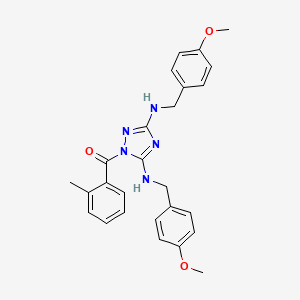
5-(3,4-dichlorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as DCPI, is a chemical compound that has been studied for its potential applications in scientific research. DCPI is a derivative of imidazolidinedione and has been synthesized using various methods.
Mechanism of Action
DCPI selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various substrates, including ion channels, receptors, and transcription factors. CK2 is involved in the regulation of neuronal signaling, synaptic plasticity, and neurodegenerative diseases. DCPI has been shown to reduce the phosphorylation of CK2 substrates, such as AMPA receptors and CREB, in neurons.
Biochemical and Physiological Effects:
DCPI has been shown to have various biochemical and physiological effects in neurons. DCPI reduces the phosphorylation of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. DCPI also reduces the phosphorylation of CREB, a transcription factor that is involved in neuronal survival and plasticity. DCPI has been shown to enhance long-term potentiation (LTP), a cellular mechanism of learning and memory, in hippocampal neurons. DCPI has been shown to protect neurons from oxidative stress and excitotoxicity, two mechanisms involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DCPI has several advantages for lab experiments. DCPI is a selective inhibitor of CK2, which allows for the specific study of the role of CK2 in neuronal signaling and plasticity. DCPI has been shown to have low toxicity and good stability, which allows for long-term experiments. DCPI has been used in various in vitro and in vivo models, including cultured neurons, brain slices, and animal models. However, DCPI has some limitations for lab experiments. DCPI has low solubility in water, which requires the use of organic solvents. DCPI has poor blood-brain barrier penetration, which limits its potential applications in vivo.
Future Directions
For research on DCPI include the development of more potent and selective inhibitors of CK2, the study of the role of CK2 in other cellular processes, and the investigation of the potential therapeutic applications of DCPI in neurodegenerative diseases, cancer, and inflammation. DCPI has the potential to be used as a tool for the study of the role of CK2 in various cellular processes and diseases.
Synthesis Methods
DCPI can be synthesized using various methods, such as the reaction between 3,4-dichlorobenzaldehyde and 3-phenylimidazolidine-2,4-dione in the presence of a catalyst. Another method involves the reaction between 3,4-dichlorobenzaldehyde and 3-phenylhydantoin in the presence of a base. The yield and purity of DCPI can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Scientific Research Applications
DCPI has been studied for its potential applications in scientific research, especially in the field of neuroscience. DCPI has been shown to selectively inhibit the activity of protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DCPI has been used as a tool to study the role of CK2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.
properties
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)9-14-15(21)20(16(22)19-14)11-4-2-1-3-5-11/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRADUMVIIQKMR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol](/img/structure/B5209776.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)



![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)


![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

